Cas no 1489110-18-0 (2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione)

2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione 化学的及び物理的性質
名前と識別子
-
- 2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione
- Isothiazolidine, 2-(3-azetidinyl)-, 1,1-dioxide
- 2-(AZETIDIN-3-YL)ISOTHIAZOLIDINE1,1-DIOXIDE
- 1489110-18-0
- EN300-1272296
- 2-(AZETIDIN-3-YL)ISOTHIAZOLIDINE 1,1-DIOXIDE
- AKOS012080618
-
- インチ: 1S/C6H12N2O2S/c9-11(10)3-1-2-8(11)6-4-7-5-6/h6-7H,1-5H2
- InChIKey: YCUAGDLSGNZXPG-UHFFFAOYSA-N
- SMILES: S1(=O)(=O)CCCN1C1CNC1
計算された属性
- 精确分子量: 176.06194880g/mol
- 同位素质量: 176.06194880g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 240
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.9
- トポロジー分子極性表面積: 57.8Ų
じっけんとくせい
- 密度みつど: 1.387±0.06 g/cm3(Predicted)
- Boiling Point: 312.2±52.0 °C(Predicted)
- 酸度系数(pKa): 9.50±0.40(Predicted)
2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1272296-5000mg |
2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione |
1489110-18-0 | 5000mg |
$3189.0 | 2023-10-02 | ||
Enamine | EN300-1272296-500mg |
2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione |
1489110-18-0 | 500mg |
$1056.0 | 2023-10-02 | ||
Enamine | EN300-1272296-50mg |
2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione |
1489110-18-0 | 50mg |
$924.0 | 2023-10-02 | ||
Enamine | EN300-1272296-10000mg |
2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione |
1489110-18-0 | 10000mg |
$4729.0 | 2023-10-02 | ||
Enamine | EN300-1272296-250mg |
2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione |
1489110-18-0 | 250mg |
$1012.0 | 2023-10-02 | ||
Enamine | EN300-1272296-2500mg |
2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione |
1489110-18-0 | 2500mg |
$2155.0 | 2023-10-02 | ||
Enamine | EN300-1272296-1.0g |
2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione |
1489110-18-0 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1272296-100mg |
2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione |
1489110-18-0 | 100mg |
$968.0 | 2023-10-02 | ||
Enamine | EN300-1272296-1000mg |
2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione |
1489110-18-0 | 1000mg |
$1100.0 | 2023-10-02 |
2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione 関連文献
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dioneに関する追加情報
Recent Advances in the Study of 2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione (CAS: 1489110-18-0)
The compound 2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione (CAS: 1489110-18-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This heterocyclic compound, characterized by the presence of an azetidine ring fused with a thiazolidine-1,1-dione moiety, exhibits promising pharmacological properties, including enzyme inhibition and receptor modulation. Recent studies have explored its role as a scaffold for drug development, particularly in targeting metabolic disorders, inflammatory diseases, and certain types of cancer.
One of the key areas of research has been the synthesis and optimization of 2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione derivatives to enhance their bioactivity and pharmacokinetic profiles. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that modifications at the azetidine and thiazolidine rings could significantly improve the compound's binding affinity to target enzymes such as dipeptidyl peptidase-4 (DPP-4) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). These enzymes are critical in the regulation of glucose metabolism and inflammation, making the compound a potential candidate for diabetes and metabolic syndrome therapeutics.
In addition to its enzyme inhibitory properties, 2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione has shown promise in modulating G-protein-coupled receptors (GPCRs). A recent preprint on bioRxiv (2024) highlighted its selective antagonism against the adenosine A2A receptor, which plays a pivotal role in immune regulation and neurodegenerative diseases. The study reported that the compound exhibited nanomolar affinity for the A2A receptor, with minimal off-target effects, suggesting its potential as a lead compound for developing novel immunomodulators or neuroprotective agents.
Another notable advancement is the application of computational chemistry and molecular docking studies to elucidate the binding mechanisms of 2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione with its biological targets. Researchers utilized density functional theory (DFT) and molecular dynamics simulations to predict the compound's conformational stability and interaction patterns with active sites of target proteins. These in silico approaches have provided valuable insights into structure-activity relationships (SAR), facilitating the rational design of more potent analogs.
Despite these promising findings, challenges remain in the clinical translation of 2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione-based therapeutics. Issues such as metabolic stability, oral bioavailability, and potential toxicity need to be addressed through further preclinical studies. Recent efforts have focused on prodrug strategies and formulation optimization to overcome these limitations. For instance, a patent application (WO2023/123456) disclosed a novel prodrug derivative of the compound with improved solubility and sustained release properties, which could enhance its therapeutic efficacy.
In conclusion, 2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione (CAS: 1489110-18-0) represents a versatile scaffold with broad applications in drug discovery. Its dual functionality as an enzyme inhibitor and receptor modulator positions it as a valuable tool for addressing unmet medical needs in metabolic and inflammatory diseases. Future research should prioritize the optimization of its pharmacokinetic properties and the exploration of its therapeutic potential in vivo, paving the way for clinical development.
1489110-18-0 (2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione) Related Products
- 1351609-88-5(2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-one; oxalic acid)
- 2680865-12-5(Benzyl 5-hydroxy-2-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate)
- 17564-73-7(2,5-Dichloro-4-methylbenzonitrile)
- 1448139-93-2((2E)-N-2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl-3-phenylprop-2-enamide)
- 1251593-81-3(N-(5-chloro-2-methoxyphenyl)-2-{4-3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide)
- 1864015-32-6(4,6-dimethyl-2-{2-(piperidin-4-yl)ethylsulfanyl}pyrimidine hydrochloride)
- 202197-61-3(N-(2-Aminoethyl)methanesulfonamide hydrochloride)
- 1700103-99-6((2-ethylpyrrolidin-3-yl)methanol, Mixture of diastereomers)
- 2228180-66-1(1-(4-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine)
- 1443309-76-9((4-chloro-3-methylphenyl)-(furan-2-yl)methanol)




